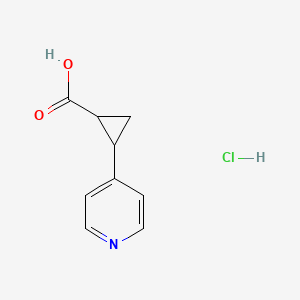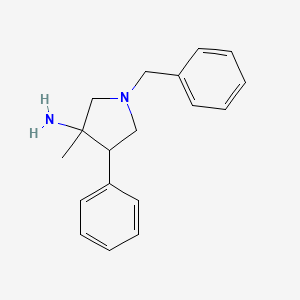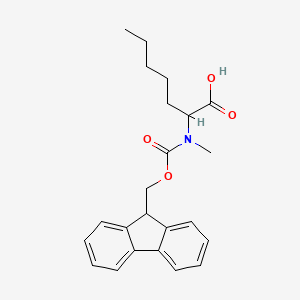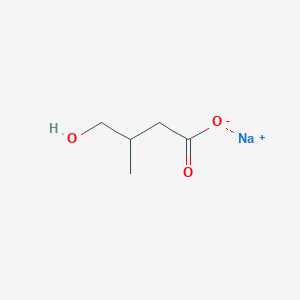![molecular formula C12H14N2O6 B12310673 1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンは、ピリミジン環と修飾されたオキソラン環を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンの合成は、通常、容易に入手可能な前駆体から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
オキソラン環の形成: この手順では、適切な前駆体(ジヒドロキシ化合物など)を酸性または塩基性条件下で環化します。
プロプ-2-イノキシ基の導入: この手順では、オキソラン中間体を、炭酸カリウムなどの塩基の存在下でプロパルギルハライドと反応させて、プロプ-2-イノキシ誘導体を形成します。
ピリミジン環の形成: この手順では、オキソラン誘導体を、ジアミノピリミジンなどの適切なピリミジン前駆体と、酸性または塩基性条件下で縮合します。
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模で使用される場合があります。反応条件は、最終生成物の高い収量と純度を確保するために最適化されています。効率と再現性を高めるために、連続フロー反応器や自動合成システムなどの一般的な技術が使用されています。
化学反応の分析
反応の種類
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基を酸化してカルボニル化合物を形成することができます。
還元: この化合物を還元してジヒドロ誘導体を形成することができます。
置換: ヒドロキシル基を、ハロゲン化物やアルキル基などの他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムがあります。
置換: 一般的な試薬には、ハロゲン化アルキルや酸塩化物があります。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシル基の酸化は、アルデヒドやケトンの形成につながる可能性がありますが、置換反応は、分子にさまざまな官能基を導入することができます。
科学研究への応用
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素や細胞プロセスへの影響など、潜在的な生物活性を研究されています。
医学: 抗ウイルス性や抗がん性などの潜在的な治療用途について調査されています。
産業: 新規材料の開発において、および工業用化学品の合成の前駆体として使用されています。
科学的研究の応用
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンの作用機序には、特定の分子標的や経路との相互作用が含まれます。例えば、活性部位に結合することにより特定の酵素の活性を阻害したり、核酸と相互作用することにより細胞プロセスを阻害したりすることがあります。正確なメカニズムは、特定の用途と研究対象の生物系によって異なります。
類似の化合物との比較
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンは、次のような他の類似の化合物と比較することができます。
1-[4-ヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]ピリミジン-2,4-ジオン: この化合物には、プロプ-2-イノキシ基がありません。そのため、反応性や生物活性に影響を与える可能性があります。
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-メチルオキソラン-2-イル]ピリミジン-2,4-ジオン: この化合物には、プロプ-2-イノキシ基の代わりにメチル基があり、化学的性質や用途に影響を与える可能性があります。
1-[4-ヒドロキシ-5-(ヒドロキシメチル)-3-プロプ-2-イノキシオキソラン-2-イル]ピリミジン-2,4-ジオンの独自性は、その特定の構造にあり、その構造は、さまざまな研究および産業用途にとって貴重な化合物となる、独特の化学的および生物学的特性を与えています。
類似化合物との比較
1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: This compound lacks the prop-2-ynoxy group, which may affect its reactivity and biological activity.
1-[4-Hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione: This compound has a methyl group instead of the prop-2-ynoxy group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14N2O6 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
1-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18) |
InChIキー |
SJIYVXTZWZSVLZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)


![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)



![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)
![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)


![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
